5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Magnetic Properties in Coordination Chemistry
A study by Giannopoulos et al. (2014) discusses the application of a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand in the coordination of paramagnetic transition metal ions. This has led to the creation of a new {Mn(III)25} barrel-like cluster. This cluster, linked via Na(+) cations, exhibits single-molecule magnetic behavior, highlighting its potential in magnetic applications (Dimosthenis P. Giannopoulos et al., 2014).
2. Complex Formation and Crystallographic Studies
Bhikraj et al. (2017) synthesized a novel tetradentate dipyrrolidequinoxaline ligand and its Ni(II) complex, utilizing a similar pyrrole-based compound. The study emphasizes its unique structural properties, as evidenced by X-ray crystallography, and the interesting zwitterionic structure in the solid state. This research contributes to the understanding of metal-ligand coordination and crystal engineering (Sandipa Bhikraj et al., 2017).
3. Catalysis in Polymerization Processes
Qiao et al. (2011) explored the use of pyrrole-based ligands in the synthesis of aluminum and zinc complexes. These complexes demonstrated effectiveness as catalysts in the ring-opening polymerization of ε-caprolactone, a key process in polymer chemistry. This application signifies the role of such compounds in catalysis and materials science (Shu Qiao et al., 2011).
4. Natural Product Synthesis and Biological Activity
Research by Kikuchi et al. (2015) on compounds extracted from watermelon seeds identified new compounds with a pyrrole and pyrazole ring structure. One of these compounds exhibited inhibitory activity on melanogenesis, demonstrating the potential of pyrrole-based compounds in the development of bioactive molecules (Takashi Kikuchi et al., 2015).
5. Fluorination of Pyrroles for New Synthetic Pathways
Surmont et al. (2009) developed a methodology for efficiently preparing fluorinated pyrroles, demonstrating the versatility of pyrrole compounds in synthetic chemistry. This process opens new possibilities for the synthesis of various fluorinated pyrrole derivatives (Riccardo Surmont et al., 2009).
6. Synthesis of Porphyrin and Metalloporphyrin Derivatives
Farhanullah and Ram (2009) described the one-pot synthesis of terpyrromethanes and their formylation to pyrrole-2-carbaldehyde derivatives. This research contributes to the field of porphyrin chemistry, crucial for the synthesis of metalloporphyrins, which have applications ranging from catalysis to medicinal chemistry (Farhanullah & V. Ram, 2009).
Mechanism of Action
Mode of Action
Similar compounds have been shown to inhibit enzymes such as α-glucosidase . This suggests that 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde may interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Based on its potential α-glucosidase inhibitory activity, it may impact carbohydrate metabolism and glucose regulation .
Result of Action
If it does inhibit α-glucosidase, it could potentially reduce postprandial hyperglycemia, which would be beneficial in the management of type 2 diabetes .
Properties
IUPAC Name |
5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-10-4-3-9(12-10)6-8-2-1-5-11-8/h1-5,7,11-12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISENAACUQSHFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC2=CC=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587451 | |
Record name | 5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36746-27-7 | |
Record name | 5-(1H-Pyrrol-2-ylmethyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36746-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.